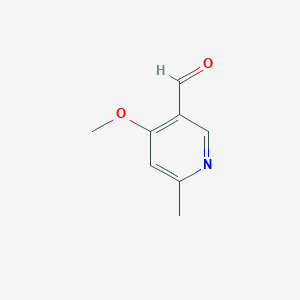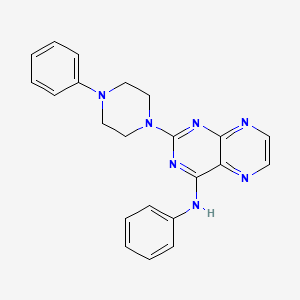![molecular formula C19H19N5O5 B2553692 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 2034453-21-7](/img/structure/B2553692.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a pyrazolo[3,4-b]pyridine-4-carboxamide derivative.
- It contains a benzodioxole ring and a urea moiety.
Synthesis Analysis
- Detailed synthetic pathways are not readily available in the search results.
Molecular Structure Analysis
- The molecular formula is C29H24N4O3 .
- It has a monoisotopic mass of 476.184845 Da .
- The compound has 7 hydrogen bond acceptors , 1 hydrogen bond donor , and 5 freely rotating bonds .
Chemical Reactions Analysis
- Specific chemical reactions are not provided in the search results.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 673.7±55.0 °C at 760 mmHg
- Flash Point : 361.2±31.5 °C
- Polar Surface Area : 78 Ų
- LogP (octanol-water partition coefficient) : 6.19
Applications De Recherche Scientifique
Antioxidant Activity
The synthesis of compounds related to the chemical structure involved the formation of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions, which eventually led to the formation of Schiff bases. These compounds were evaluated for their antioxidant activities, showing the potential of derivatives of the chemical structure in antioxidant applications (George et al., 2010).
Chemical Reactivity in Solvents
A study explored the reaction rates and the effects of substituents on the rearrangement of (Z)-arylhydrazones into the corresponding ureas in various solvents. This provided insights into the chemical reactivity of similar compounds in different solvent environments, highlighting the versatility and potential applications of these chemical structures in various chemical processes (D’Anna et al., 2011).
Cytotoxicity and Anticancer Potential
Research involving the synthesis of ursane and lupane type hybrids, similar to the structure , demonstrated cytotoxic activity towards various cancer cell lines. These findings suggest the potential of the chemical structure and its derivatives in the development of anticancer therapies (Popov et al., 2020).
Antidiabetic Screening
Compounds structurally similar to the chemical were synthesized and evaluated for in vitro antidiabetic activity. The findings suggest the potential application of these compounds in the treatment or management of diabetes (Lalpara et al., 2021).
Safety And Hazards
- Safety information is not available in the search results.
Orientations Futures
- Further research is needed to explore its biological activity, potential applications, and safety profile.
Please note that the information provided here is based on available data, and further investigation is recommended for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-2-26-16-6-4-13(9-20-16)18-23-17(29-24-18)10-22-19(25)21-8-12-3-5-14-15(7-12)28-11-27-14/h3-7,9H,2,8,10-11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNGHJVCVZWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

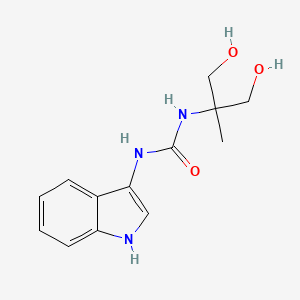
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
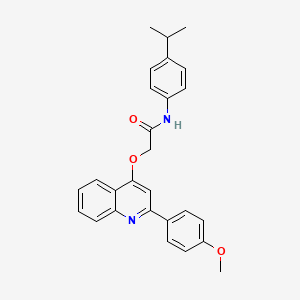
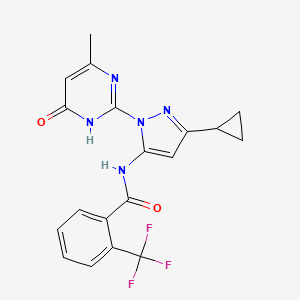
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

